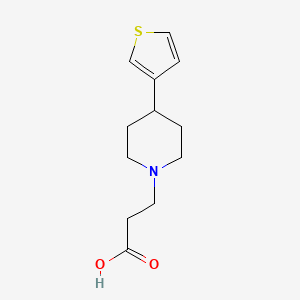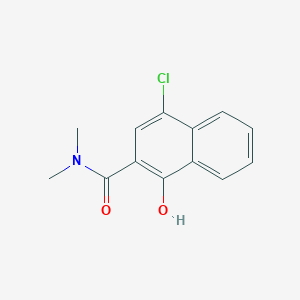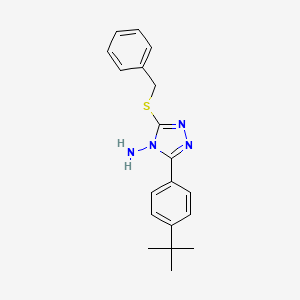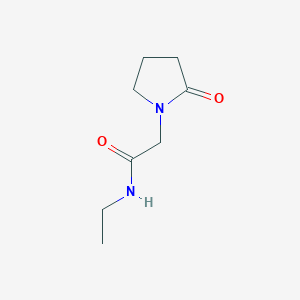
5-Propyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-2,3-dihydropyridazin-3-one (PDHP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDHP is a heterocyclic compound that belongs to the pyridazine family and has a molecular formula of C8H12N2O.
Mécanisme D'action
The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one is not fully understood. However, it has been suggested that 5-Propyl-2,3-dihydropyridazin-3-one exerts its biological effects by modulating various signaling pathways in cells. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 5-Propyl-2,3-dihydropyridazin-3-one has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively inexpensive compared to other compounds with similar properties.
However, 5-Propyl-2,3-dihydropyridazin-3-one also has some limitations for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively toxic, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Propyl-2,3-dihydropyridazin-3-one. One possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based insecticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one and its potential applications in materials science.
Méthodes De Synthèse
5-Propyl-2,3-dihydropyridazin-3-one can be synthesized by the reaction of 3-acetyl-2,5-dimethylpyrazine with propylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 5-Propyl-2,3-dihydropyridazin-3-one as a white crystalline solid. The purity of 5-Propyl-2,3-dihydropyridazin-3-one can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-Propyl-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit insecticidal and fungicidal properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use as a plant growth regulator.
In materials science, 5-Propyl-2,3-dihydropyridazin-3-one has been studied for its potential use as a precursor for the synthesis of various organic compounds such as pyridazine-based polymers and liquid crystals.
Propriétés
IUPAC Name |
4-propyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXTEYYGLOLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)




![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)

